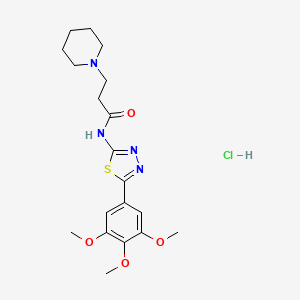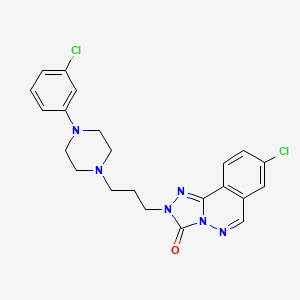
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- is a complex organic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a triazole ring fused to a phthalazine moiety, along with a chlorinated phenyl and piperazine substituent, makes it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the fusion with a phthalazine derivative. The chlorinated phenyl and piperazine substituents are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include hydrazine derivatives, chlorinating agents, and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing new compounds with potential biological activities.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one derivatives: Compounds with similar core structures but different substituents.
Chlorinated phenyl piperazines: Compounds with similar substituents but different core structures.
Uniqueness
The uniqueness of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 8-chloro-2-(3-(4-(3-chlorophenyl)-1-piperazinyl)-propyl)- lies in its combination of a triazole-phthalazine core with a chlorinated phenyl and piperazine substituent. This unique structure may confer specific biological activities and therapeutic potential not observed in similar compounds.
Eigenschaften
CAS-Nummer |
124556-77-0 |
|---|---|
Molekularformel |
C22H22Cl2N6O |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
8-chloro-2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[3,4-a]phthalazin-3-one |
InChI |
InChI=1S/C22H22Cl2N6O/c23-17-3-1-4-19(14-17)28-11-9-27(10-12-28)7-2-8-29-22(31)30-21(26-29)20-6-5-18(24)13-16(20)15-25-30/h1,3-6,13-15H,2,7-12H2 |
InChI-Schlüssel |
GMPPOJPVSWYBBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C(=O)N3C(=N2)C4=C(C=C(C=C4)Cl)C=N3)C5=CC(=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



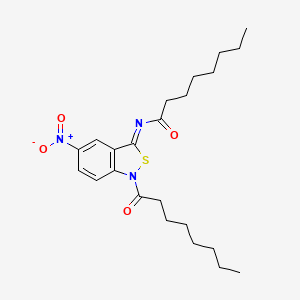
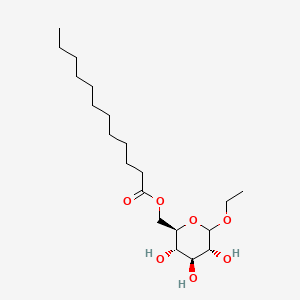
![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)



![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)

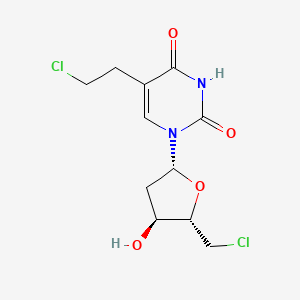

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
